molecular formula C23H28N2O4 B268729 N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

Numéro de catalogue B268729
Poids moléculaire: 396.5 g/mol
Clé InChI: GDQZWWQJDRSEQM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mécanisme D'action

TAK-659 binds to the ATP-binding site of N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide and inhibits its activity, thereby blocking the BCR signaling pathway. This leads to the suppression of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival, proliferation, and differentiation. Inhibition of N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide also induces apoptosis and sensitizes B-cells to chemotherapy and other targeted therapies.
Biochemical and physiological effects:
TAK-659 has been shown to have selective and potent inhibitory activity against N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, with an IC50 value of 0.85 nM. It has also demonstrated good pharmacokinetic properties, including high oral bioavailability and long half-life, in preclinical models and clinical trials. TAK-659 has been well-tolerated in clinical trials, with the most common adverse events being mild to moderate gastrointestinal symptoms and hematological abnormalities.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages for lab experiments, including its potency, selectivity, and good pharmacokinetic properties. It can be used as a tool compound to study the role of N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide in B-cell signaling and the development of B-cell malignancies. However, there are also some limitations to the use of TAK-659 in lab experiments. For example, it may not fully recapitulate the effects of genetic N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide deficiency or other N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide inhibitors, such as ibrutinib, which have different binding modes and off-target effects.

Orientations Futures

There are several future directions for the development and application of TAK-659. First, further preclinical and clinical studies are needed to determine the optimal dosing, scheduling, and combination strategies for TAK-659 in different B-cell malignancies. Second, the potential of TAK-659 as a therapeutic option for other diseases, such as autoimmune disorders and inflammatory diseases, should be explored. Third, the mechanism of resistance to TAK-659 and other N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide inhibitors should be investigated, and new strategies to overcome resistance should be developed. Finally, the development of new N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide inhibitors with improved potency, selectivity, and safety profiles should be pursued.

Méthodes De Synthèse

TAK-659 was first synthesized by Takeda Pharmaceutical Company Limited. The synthesis method involves several steps, including the reaction of 4-(tetrahydro-2-furanylmethoxy)benzoic acid with N,N-diethyl-4-aminobenzamide in the presence of a coupling agent, followed by purification through column chromatography. The final product is obtained as a white solid with a purity of over 99%.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models and clinical trials for the treatment of various B-cell malignancies. In preclinical studies, TAK-659 has been shown to inhibit N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide activity and downstream signaling pathways, resulting in the induction of apoptosis and suppression of cell proliferation in B-cell lymphoma cell lines. In addition, TAK-659 has demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.
In clinical trials, TAK-659 has shown promising results in patients with relapsed or refractory CLL and MCL. In a phase 1/2 study, TAK-659 demonstrated an overall response rate of 84% in patients with relapsed or refractory CLL, including complete response in 12% of patients. In another phase 1 study, TAK-659 showed an overall response rate of 67% in patients with relapsed or refractory MCL.

Propriétés

Nom du produit

N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

Formule moléculaire

C23H28N2O4

Poids moléculaire

396.5 g/mol

Nom IUPAC

N,N-diethyl-4-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]benzamide

InChI

InChI=1S/C23H28N2O4/c1-3-25(4-2)23(27)18-7-11-19(12-8-18)24-22(26)17-9-13-20(14-10-17)29-16-21-6-5-15-28-21/h7-14,21H,3-6,15-16H2,1-2H3,(H,24,26)

Clé InChI

GDQZWWQJDRSEQM-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

SMILES canonique

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.